Dibutoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutoline is a chemical compound known for its antispasmodic effects on smooth muscle. It has been shown to be effective in overcoming or blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine . This compound is chemically related to carbachol but possesses different physical properties and pharmacologic effects .
Vorbereitungsmethoden
The preparation of dibutoline involves the synthesis of dibutylcarbamate of dimethylethyl-2-hydroxyethyl ammonium sulfate . The synthetic route typically includes the reaction of dimethylethyl-2-hydroxyethyl ammonium sulfate with dibutylcarbamate under controlled conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Dibutoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
Dibutoline has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on smooth muscle and its potential therapeutic applications.
Medicine: Investigated for its antispasmodic properties and potential use in treating conditions involving smooth muscle spasms.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Wirkmechanismus
Dibutoline exerts its effects by blocking the stimulation or inhibition of smooth muscle due to neurotropic drugs like acetylcholine. Its mode of action is similar to that of atropine, producing effects comparable to those of tetraethylammonium . This compound’s mechanism involves the blockade of ganglionic transmission, leading to a fall in heart rate and blood pressure, increased femoral blood flow, and suppression of the pressor actions of nicotine and acetylcholine .
Vergleich Mit ähnlichen Verbindungen
Dibutolin ähnelt Verbindungen wie Carbachol und Atropin, besitzt aber einzigartige Eigenschaften, die es in bestimmten Anwendungen effektiver machen. Während Carbachol beispielsweise oberflächeninaktiv und miotisch ist, ist Dibutolin oberflächenaktiv und mydriatisch . Andere ähnliche Verbindungen sind Tetraethylammonium und Acetylcholin, die unterschiedliche pharmakologische Wirkungen und Anwendungen haben .
Eigenschaften
CAS-Nummer |
21962-82-3 |
---|---|
Molekularformel |
C15H33N2O2+ |
Molekulargewicht |
273.43 g/mol |
IUPAC-Name |
2-(dibutylcarbamoyloxy)ethyl-ethyl-dimethylazanium |
InChI |
InChI=1S/C15H33N2O2/c1-6-9-11-16(12-10-7-2)15(18)19-14-13-17(4,5)8-3/h6-14H2,1-5H3/q+1 |
InChI-Schlüssel |
SDEXVKFYBBHUKN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Kanonische SMILES |
CCCCN(CCCC)C(=O)OCC[N+](C)(C)CC |
Key on ui other cas no. |
21962-82-3 |
Verwandte CAS-Nummern |
532-49-0 (sulfate) |
Synonyme |
(ethyl(2-hydroxyethyl)dimethylammonium)sulfate bis(dibutylcarbamate) dibutoline dibutoline sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.